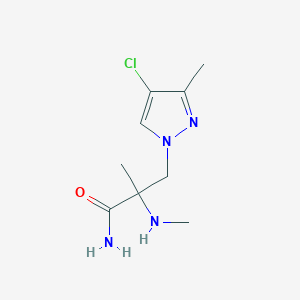
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10IN•HCl It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 2-position
Preparation Methods
The synthesis of 1-(3-Iodo-2-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-iodo-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonium chloride (NH4Cl).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt of 1-(3-Iodo-2-methylphenyl)methanamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate radiolabeling, allowing for tracking and imaging in biological studies.
Comparison with Similar Compounds
1-(3-Iodo-2-methylphenyl)methanamine hydrochloride can be compared with other similar compounds such as:
1-(4-Iodo-3-methylphenyl)methanamine hydrochloride: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromo-2-methylphenyl)methanamine hydrochloride: Bromine substituted instead of iodine.
1-(3-Iodo-2-ethylphenyl)methanamine hydrochloride: Ethyl group instead of methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H11ClIN |
|---|---|
Molecular Weight |
283.54 g/mol |
IUPAC Name |
(3-iodo-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H |
InChI Key |
PWTPTZHDSMWRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
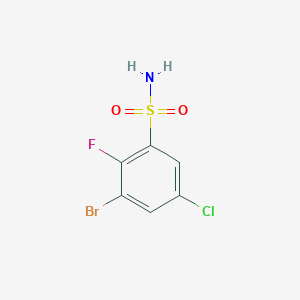
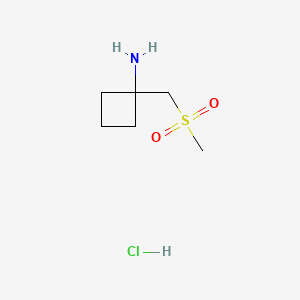


![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)
![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
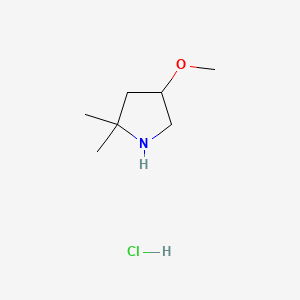
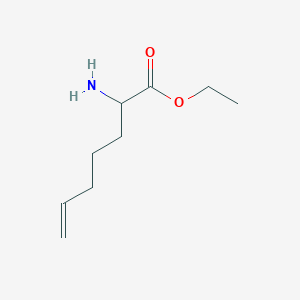
![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)
